2,5-Dichlorobenzyl chloride

Description

The exact mass of the compound 2,5-Dichlorobenzyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dichlorobenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichlorobenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

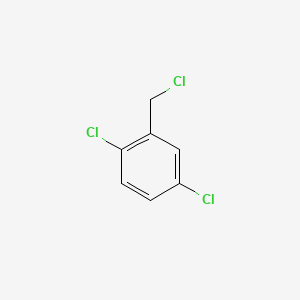

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZINLIPPVNUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181866 | |

| Record name | 2,5-Dichlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2745-49-5 | |

| Record name | 2,5-Dichlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-2-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G46I9555FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorobenzyl Chloride: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 2,5-dichlorobenzyl chloride (C₇H₅Cl₃), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into its core physical and chemical properties, explore its synthesis via free-radical chlorination, and examine its reactivity, particularly in nucleophilic substitution and oxidation reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile chemical compound.

Compound Identification and Core Properties

2,5-Dichlorobenzyl chloride, also known as 1,4-dichloro-2-(chloromethyl)benzene, is a halogenated aromatic compound.[2] Its structure, featuring a dichlorinated benzene ring attached to a chloromethyl group, imparts a unique reactivity profile that is leveraged in various synthetic applications.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";

} Caption: Chemical Structure of 2,5-Dichlorobenzyl Chloride.

Below is a summary of the key physicochemical properties of 2,5-dichlorobenzyl chloride:

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃ | [2] |

| Molecular Weight | 195.47 g/mol | [2] |

| CAS Number | 2745-49-5 | [2] |

| Appearance | Clear colorless to faintly yellow liquid | [1][3] |

| Odor | Strong, pungent | [1] |

| Boiling Point | 121-124 °C at 14 mmHg | |

| Refractive Index | 1.5725-1.5775 @ 20°C | [3] |

| Solubility | Not miscible in water | [1] |

Synthesis of 2,5-Dichlorobenzyl Chloride

The primary industrial and laboratory synthesis of 2,5-dichlorobenzyl chloride is achieved through the free-radical chlorination of 2,5-dichlorotoluene. This reaction is typically initiated by UV light or a radical initiator.

Mechanism of Free-Radical Chlorination:

The reaction proceeds via a classic free-radical chain mechanism involving three key stages: initiation, propagation, and termination.[4][5]

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or heat.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,5-dichlorotoluene, forming a resonance-stabilized benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another molecule of Cl₂ to yield 2,5-dichlorobenzyl chloride and a new chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two chlorine radicals to form Cl₂, or a chlorine radical and a benzyl radical to form the product, or two benzyl radicals to form a dimer.

dot graph "free_radical_chlorination" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9]; bgcolor="#FFFFFF";

} Caption: Mechanism of Free-Radical Chlorination.

Experimental Protocol: Synthesis of 2,5-Dichlorobenzyl Chloride

This protocol describes a general laboratory procedure for the synthesis of 2,5-dichlorobenzyl chloride from 2,5-dichlorotoluene.

-

Materials:

-

2,5-Dichlorotoluene

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

-

Nitrogen or Argon gas for inert atmosphere

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and distillation

-

-

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. Ensure the apparatus is dry and purged with an inert gas.

-

In the flask, dissolve 2,5-dichlorotoluene in the inert solvent.

-

If using a chemical initiator, add a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux. If using a UV lamp, position it to irradiate the reaction flask.

-

Slowly bubble chlorine gas through the refluxing solution. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain a steady reflux.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

-

Purge the reaction mixture with an inert gas to remove any dissolved HCl and excess chlorine.

-

Wash the organic solution with a 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2,5-dichlorobenzyl chloride can be purified by vacuum distillation.

-

Chemical Reactivity and Applications

The reactivity of 2,5-dichlorobenzyl chloride is dominated by the lability of the benzylic chloride, making it an excellent substrate for nucleophilic substitution reactions.

3.1. Nucleophilic Substitution Reactions

The electron-withdrawing nature of the chlorine atoms on the aromatic ring and the resonance stabilization of the potential benzylic carbocation make 2,5-dichlorobenzyl chloride highly susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, characterized by a backside attack of the nucleophile, leading to an inversion of configuration if the carbon were chiral.[6] However, under conditions that favor carbocation formation (polar protic solvents), an Sₙ1 pathway can also be observed.

dot graph "nucleophilic_substitution_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9]; bgcolor="#FFFFFF";

} Caption: General Workflow for Nucleophilic Substitution.

Experimental Protocol: Synthesis of 2,5-Dichlorobenzyl Azide

This protocol provides an example of a nucleophilic substitution reaction to synthesize 2,5-dichlorobenzyl azide, a useful intermediate for introducing a nitrogen-containing functional group.

-

Materials:

-

2,5-Dichlorobenzyl chloride

-

Sodium azide (NaN₃)

-

Acetone or Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,5-dichlorobenzyl chloride in acetone or DMF.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dichlorobenzyl azide.

-

The product can be further purified by column chromatography if necessary.

-

3.2. Oxidation Reactions

The benzylic carbon in 2,5-dichlorobenzyl chloride can be oxidized to form the corresponding aldehyde or carboxylic acid, which are also valuable synthetic intermediates.

Oxidation to 2,5-Dichlorobenzaldehyde:

Mild oxidizing agents can selectively convert the chloromethyl group to an aldehyde.

Oxidation to 2,5-Dichlorobenzoic Acid:

Stronger oxidizing agents, such as potassium permanganate in an alkaline solution, will oxidize the chloromethyl group to a carboxylic acid.[7] This reaction is a common route to producing 2,5-dichlorobenzoic acid, an intermediate in the synthesis of herbicides and other agrochemicals.[8][9]

Experimental Protocol: Synthesis of 2,5-Dichlorobenzoic Acid

This protocol outlines the oxidation of 2,5-dichlorobenzyl chloride to 2,5-dichlorobenzoic acid.

-

Materials:

-

2,5-Dichlorobenzyl chloride

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Water

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of sodium hydroxide in water.

-

Add 2,5-dichlorobenzyl chloride to the alkaline solution.

-

Heat the mixture and add potassium permanganate portion-wise. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue heating until the reaction is complete (as monitored by TLC).

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

To the filtrate, add sodium bisulfite to destroy any excess permanganate.

-

Acidify the solution with hydrochloric acid to precipitate the 2,5-dichlorobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent like ethanol/water.

-

Spectroscopic Characterization

The structure of 2,5-dichlorobenzyl chloride can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two benzylic protons (CH₂) and a set of multiplets for the three aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the benzylic carbon and six distinct peaks for the aromatic carbons due to the asymmetry of the substitution pattern.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the benzyl fragment. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragments.[10]

Safety and Handling

2,5-Dichlorobenzyl chloride is a corrosive and toxic substance that requires careful handling.[1][11][12]

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[12] It is also classified as a lachrymator.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,5-Dichlorobenzyl chloride is a key chemical intermediate with a well-defined reactivity profile that makes it a valuable building block in organic synthesis. Its ability to readily undergo nucleophilic substitution and oxidation reactions allows for the introduction of diverse functionalities, making it a cornerstone in the production of various pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, is essential for its effective and safe utilization in research and development.

References

-

2,5-DICHLOROBENZYL CHLORIDE 2745-49-5 wiki - Guidechem.

-

2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum - ChemicalBook.

-

Synthesis Methods of 2,5 - Dichlorobenzoic Acid - ChemicalBook.

-

SAFETY DATA SHEET - Fisher Scientific.

-

2,4-DICHLOROBENZYL CHLORIDE CAS No 94-99-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - Central Drug House.

-

2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976 - PubChem.

-

Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids - MDPI.

-

Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry - Aakash Institute.

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882) - Human Metabolome Database.

-

2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 1H NMR spectrum - ChemicalBook.

-

2,4-Dichlorobenzyl chloride(94-99-5) 13C NMR spectrum - ChemicalBook.

-

2,5-Dichlorobenzoic acid(50-79-3) 13C NMR spectrum - ChemicalBook.

-

SAFETY DATA SHEET - CymitQuimica.

-

2,5-DICHLOROBENZYLZINC CHLORIDE SDS, 737797-20-5 Safety Data Sheets - ECHEMI.

-

The SN2 Reaction Mechanism - Master Organic Chemistry.

-

Free-radical halogenation - Wikipedia.

-

mass spectra - fragmentation patterns - Chemguide.

-

2,5-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17945 - PubChem.

-

Safety data sheet - CPAChem.

-

(PDF) Methyl 2,5-dichlorobenzoate - ResearchGate.

-

2,5-Dichlorobenzoic acid synthesis - ChemicalBook.

-

11.2: The SN2 Reaction - Chemistry LibreTexts.

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

-

A Comparative Analysis of Halobenzyl Alcohol Reactivity in SN2 Reactions - Benchchem.

-

Free Radical Reactions - YouTube.

-

10.1 Free Radical Halogenation | Organic Chemistry - YouTube.

-

2,6-Dichlorobenzyl chloride(2014-83-7) 13C NMR spectrum - ChemicalBook.

-

2,3-Dichlorobenzyl chloride(3290-01-5) 1H NMR spectrum - ChemicalBook.

-

2,6-Dichlorobenzyl chloride(2014-83-7) 1H NMR spectrum - ChemicalBook.

-

2,5-Dichlorobenzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase.

-

2,5-Dichlorobenzyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

-

advanced SN2 reaction practice - YouTube.

-

Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride - Benchchem.

-

2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem.

-

SN2 – Knowledge and References - Taylor & Francis.

-

2,5-dichlorobenzoic acid methyl ester - AERU.

-

Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][12]benzodiazepin-1( 2H)-ones - PubMed.

-

Proposed fragmentation pathways for the major product ions observed in... | Download Scientific Diagram - ResearchGate.

-

Benzoyl chloride, o-chloro - Organic Syntheses Procedure.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

-

Synthesis of 2,5-dichlorotoluene - PrepChem.com.

-

CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents.

-

CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents.

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorobenzyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2,5-Dichlorobenzyl Chloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,5-Dichlorobenzyl chloride (CAS No. 2745-49-5), a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. We will delve into its molecular architecture, physicochemical properties, synthesis protocols, and characteristic reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development. The focus is on the causality behind its chemical behavior and the self-validating analytical methods used to ensure its identity and purity.

Core Molecular Identity: Formula and Structure

2,5-Dichlorobenzyl chloride is a trisubstituted aromatic compound. Its fundamental identity is defined by its molecular formula and the specific arrangement of its constituent atoms.

Molecular Formula: C₇H₅Cl₃[1][2][3][4][5][6][7]

The structure consists of a benzene ring where hydrogen atoms at positions 2 and 5 have been substituted by chlorine atoms, and a chloromethyl (-CH₂Cl) group is attached to position 1. This specific substitution pattern dictates its reactivity and physical properties. The IUPAC name for this compound is 1,4-dichloro-2-(chloromethyl)benzene.[4][6]

Table 1: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 2745-49-5[1][2][3] |

| IUPAC Name | 1,4-dichloro-2-(chloromethyl)benzene[4][6] |

| Synonyms | alpha,2,5-Trichlorotoluene; (2,5-Dichlorophenyl)methyl chloride[1][2] |

| Molecular Weight | 195.47 g/mol [2][5][7][8] |

| InChI Key | OMZINLIPPVNUOG-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CCl)Cl[1][6] |

digraph "2_5_Dichlorobenzyl_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl", fontcolor="#34A853"]; Cl2 [label="Cl", fontcolor="#34A853"]; C7 [label="CH₂", pos="2.2,0!"]; Cl3 [label="Cl", fontcolor="#34A853", pos="3.2,0!"];

// Position the benzene ring atoms C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Position the substituents Cl1 [pos="-2.08,1.2!"]; Cl2 [pos="2.08,-1.2!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C2 -- Cl1; C5 -- Cl2; C7 -- Cl3; }

Caption: Molecular structure of 2,5-Dichlorobenzyl chloride.

Physicochemical Properties

The physical state and solubility of 2,5-Dichlorobenzyl chloride are critical for handling, reaction setup, and purification. It is a clear, colorless to faintly yellow liquid under ambient conditions.[1][6] Its nonpolar nature, owing to the benzene ring and chlorine atoms, renders it immiscible in water.[1][3][8]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Clear colorless to faintly yellow liquid | [1][6] |

| Boiling Point | 121-124 °C at 14 mmHg (245.8 °C at 760 mmHg) | [3][8] |

| Density | 1.386 g/cm³ | [3][8] |

| Refractive Index | 1.574 - 1.576 (@ 20°C) | [3][8] |

| Flash Point | 155.8 °C | [3] |

| Water Solubility | Not miscible | [1][3][5][8] |

| Storage Temperature | Under inert gas (2-8°C) | [3][5] |

Synthesis Pathway: From Toluene to Benzyl Chloride

The primary industrial and laboratory synthesis of 2,5-Dichlorobenzyl chloride is achieved through the free-radical chlorination of 2,5-dichlorotoluene. This reaction is a classic example of side-chain halogenation, where the benzylic protons are selectively replaced due to the stability of the resulting benzyl radical.

Core Principle: The reaction is initiated by ultraviolet (UV) light or a chemical initiator (like AIBN), which generates chlorine radicals (Cl•). These radicals abstract a hydrogen atom from the methyl group of 2,5-dichlorotoluene, forming a resonance-stabilized benzyl radical. This radical then reacts with molecular chlorine (Cl₂) to yield the final product and another chlorine radical, propagating the chain reaction.

Experimental Protocol: Generalized Synthesis

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp is charged with 2,5-dichlorotoluene and a suitable solvent (often none is needed if the reactant is liquid at reaction temperature).

-

Initiation: The mixture is heated to a temperature typically between 90-130°C.[9][10]

-

Chlorination: Chlorine gas is bubbled through the heated liquid under UV irradiation. The reaction is exothermic and requires careful temperature control.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product, while minimizing the formation of over-chlorinated byproducts like 2,5-dichlorobenzal chloride.

-

Work-up: Upon completion, the reaction mixture is cooled. Any dissolved HCl and excess chlorine are removed by purging with an inert gas (e.g., nitrogen).

-

Purification: The crude product is then purified. This typically involves an alkaline wash to neutralize residual HCl, followed by fractional distillation under reduced pressure to isolate the 2,5-Dichlorobenzyl chloride with high purity (≥97%).[6][10]

Caption: Generalized workflow for the synthesis of 2,5-Dichlorobenzyl chloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2,5-Dichlorobenzyl chloride stems from the high reactivity of the benzylic chloride. The C-Cl bond in the chloromethyl group is polarized and weakened by the adjacent benzene ring, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the benzylic position.[1]

This reactivity is a cornerstone for building more complex molecules, making it an invaluable intermediate in multi-step syntheses within the pharmaceutical and agrochemical industries.[1][5][6][11] For instance, it can react with various nucleophiles to form ethers, esters, nitriles, and amines, which are common moieties in active pharmaceutical ingredients (APIs).

Caption: Key nucleophilic substitution reactions of 2,5-Dichlorobenzyl chloride.

Structural Verification: A Self-Validating Analytical System

Confirming the identity and purity of 2,5-Dichlorobenzyl chloride is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates a different aspect of the molecular structure.

Table 3: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Observation | Structural Insight Confirmed |

| ¹H NMR | Singlet (~4.6-4.8 ppm, 2H)Multiplets (7.2-7.5 ppm, 3H) | Confirms the presence and environment of the benzylic protons (-CH₂Cl) and the three distinct aromatic protons. |

| ¹³C NMR | Signal (~45 ppm)6 Aromatic Signals (~127-138 ppm) | Confirms the benzylic carbon and the six unique carbons of the disubstituted aromatic ring. |

| IR Spectroscopy | ~3100-3000 cm⁻¹ (Aromatic C-H Stretch)~2960-2850 cm⁻¹ (Aliphatic C-H Stretch)~1470 cm⁻¹ (Aromatic C=C Stretch)~800-600 cm⁻¹ (C-Cl Stretch) | Identifies key functional groups: aromatic ring, CH₂ group, and carbon-chlorine bonds. |

| Mass Spec. | Molecular Ion (M⁺) at m/z 194Isotopic peaks at M+2, M+4, M+6 | Confirms the molecular weight and the presence of three chlorine atoms due to the characteristic isotopic distribution of ³⁵Cl and ³⁷Cl. |

Safety and Handling

2,5-Dichlorobenzyl chloride is a hazardous substance that requires stringent safety protocols.

-

GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield to prevent contact.[12][13]

-

Handling: Avoid inhalation of vapors. In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[12][13][14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container should be tightly sealed, often under an inert atmosphere like argon or nitrogen, to prevent degradation.[3]

Conclusion

2,5-Dichlorobenzyl chloride is a foundational building block in modern organic synthesis. Its well-defined structure, predictable reactivity centered on the benzylic chloride, and established synthesis routes make it a reliable and versatile intermediate. A thorough understanding of its properties, coupled with rigorous analytical validation and strict adherence to safety protocols, enables chemists to effectively leverage this compound in the development of novel pharmaceuticals, agrochemicals, and other high-value chemical products.

References

-

2,5-Dichlorobenzyl chloride. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

2,5-Dichlorobenzyl chloride | C7H5Cl3. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2,5-Dichlorobenzoyl Chloride: A Key Intermediate for Fine Chemicals and Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEETS 2,5-DICHLOROBENZOYL CHLORIDE. (n.d.). Cleanchem Laboratories. Retrieved January 6, 2026, from [Link]

-

SAFETY DATA SHEET. (2015, June 22). ACCELA CHEMBIO INC. Retrieved January 6, 2026, from [Link]

- CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride. (n.d.). Google Patents.

-

Synthesis method of 2, 4-dichlorobenzyl chloride. (n.d.). Patsnap. Retrieved January 6, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-DICHLOROBENZYL CHLORIDE | VSNCHEM [vsnchem.com]

- 3. 2,5-Dichlorobenzyl chloride|lookchem [lookchem.com]

- 4. 2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-DICHLOROBENZYL CHLORIDE | 2745-49-5 [chemicalbook.com]

- 6. 2,5-Dichlorobenzyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2745-49-5 CAS MSDS (2,5-DICHLOROBENZYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. parchem.com [parchem.com]

- 9. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 10. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. accelachem.com [accelachem.com]

- 14. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to 1,4-Dichloro-2-(chloromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1,4-dichloro-2-(chloromethyl)benzene, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. Also known by its common name, 2,5-dichlorobenzyl chloride, this trifunctional aromatic compound serves as a versatile building block due to its distinct reactive sites. This document delves into its nomenclature, physicochemical properties, primary synthesis methodologies, and key reactivity patterns, including nucleophilic substitution at the benzylic position and the challenges of electrophilic aromatic substitution on its deactivated ring. Furthermore, we explore its applications, particularly in the synthesis of pharmaceuticals and agrochemicals, and provide rigorous protocols for safe handling, storage, and emergency response. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep, actionable understanding for the practicing scientist.

Core Identification and Nomenclature

Accurate identification is the foundation of chemical synthesis and safety. 1,4-Dichloro-2-(chloromethyl)benzene is the preferred IUPAC name for this compound, though it is frequently listed in commercial and historical literature as 2,5-dichlorobenzyl chloride.[1][2][3] This duality in naming arises from treating the molecule either as a substituted benzene ring or as a substituted toluene derivative. For clarity and adherence to modern standards, this guide will primarily use its IUPAC designation.

| Identifier | Value | Reference |

| Preferred IUPAC Name | 1,4-dichloro-2-(chloromethyl)benzene | [2][3] |

| Common Name | 2,5-Dichlorobenzyl chloride | [1][3] |

| CAS Number | 2745-49-5 | [1][3][4] |

| Molecular Formula | C₇H₅Cl₃ | [1][2][5] |

| Molecular Weight | 195.47 g/mol | [2][5] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CCl)Cl | [1][3] |

| InChI Key | OMZINLIPPVNUOG-UHFFFAOYSA-N | [1][3][4] |

Figure 1. 2D Chemical Structure of 1,4-dichloro-2-(chloromethyl)benzene.

Figure 1. 2D Chemical Structure of 1,4-dichloro-2-(chloromethyl)benzene.

Physicochemical and Handling Properties

The physical state and stability of a reagent dictate its handling, storage, and reaction setup. 1,4-Dichloro-2-(chloromethyl)benzene is typically a clear, colorless to pale yellow liquid under ambient conditions, though it may also be encountered as a low-melting solid or semi-solid.[1][4][6] Its high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.

| Property | Value | Reference |

| Appearance | Clear colorless to pale yellow liquid; may be solid or semi-solid | [1][4][6] |

| Boiling Point | 121-124 °C at 14 mmHg | [5][7] |

| Density | ~1.386 g/cm³ | [5] |

| Refractive Index | 1.5725 - 1.5775 (at 20°C) | [1][7] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene) | [6] |

| Purity (Commercial) | ≥97% | [1][4] |

| Storage Conditions | Store under inert atmosphere (Nitrogen or Argon) at 2-8°C | [4] |

Trustworthiness through Proper Handling: The compound is sensitive and requires specific storage conditions to maintain its integrity. It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and refrigerated at 2-8°C to minimize degradation over time.[4] Exposure to moisture can lead to slow hydrolysis of the benzylic chloride.

Synthesis and Purification Protocol

The most common industrial synthesis of benzyl chlorides involves the free-radical chlorination of the corresponding toluene. In this case, 2,5-dichlorotoluene serves as the logical precursor. The reaction is initiated by UV light or a radical initiator and proceeds via a chain mechanism.

Protocol 3.1: Synthesis via Free-Radical Chlorination

This protocol describes a laboratory-scale synthesis of 1,4-dichloro-2-(chloromethyl)benzene from 2,5-dichlorotoluene.

Materials:

-

2,5-Dichlorotoluene

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous toluene or carbon tetrachloride (solvent)

-

Sodium bicarbonate (5% aq. solution)

-

Brine (saturated aq. NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heat source

-

UV lamp (if using Cl₂ gas)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas outlet/inlet (if using chlorine gas). Ensure the system is dry and purged with an inert gas.

-

Reaction Mixture: Charge the flask with 2,5-dichlorotoluene and the solvent. Add a catalytic amount of AIBN or BPO.

-

Chlorination:

-

Using Sulfuryl Chloride: Heat the mixture to reflux (~80-90°C). Add sulfuryl chloride dropwise from the dropping funnel over 1-2 hours. The causality here is critical: dropwise addition maintains a low concentration of the chlorinating agent, preventing over-chlorination and ensuring selectivity for the benzylic position.

-

Using Chlorine Gas: While heating to reflux, irradiate the flask with a UV lamp and bubble chlorine gas through the solution at a controlled rate.

-

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize HCl and excess SO₂Cl₂) and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at 121-124 °C / 14 mmHg.[5][7] This step is crucial for achieving the high purity required for subsequent applications.

-

Characterization: Confirm the identity and purity of the final product using GC-MS and ¹H NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and validation of 1,4-dichloro-2-(chloromethyl)benzene.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 1,4-dichloro-2-(chloromethyl)benzene stems from two primary sites of reactivity: the electrophilic benzylic carbon and the aromatic ring.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group (-CH₂Cl) is the most reactive site on the molecule. The benzylic carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atom and the ability of the benzene ring to stabilize the resulting carbocation intermediate (in an Sₙ1 mechanism) or transition state (in an Sₙ2 mechanism). This makes it an excellent alkylating agent.

-

Mechanism: Reactions with strong nucleophiles typically proceed via an Sₙ2 pathway, while weaker nucleophiles under solvolytic conditions may involve an Sₙ1 pathway.

-

Applications: This reactivity is widely exploited to introduce the 2,5-dichlorobenzyl moiety into target molecules. Common nucleophiles include amines (forming substituted benzylamines), alcohols/phenols (forming ethers), thiols (forming thioethers), and carbanions (forming new C-C bonds).

Electrophilic Aromatic Substitution (EAS)

The aromatic ring itself can undergo electrophilic substitution, but its reactivity is severely diminished.

-

Electronic Effects: The ring is substituted with three deactivating groups: two chloro atoms and one chloromethyl group. All three exert a strong electron-withdrawing inductive effect (-I), reducing the ring's nucleophilicity. The ring-bound chlorine atoms also have a weak resonance-donating effect (+R), but this is insufficient to overcome the powerful deactivation.

-

Regioselectivity: The chloro groups are ortho, para-directing, while the -CH₂Cl group is weakly deactivating and also ortho, para-directing. The positions open for substitution are C3, C5, and C6. Predicting the major product is complex, but substitution is generally difficult and requires forcing conditions (e.g., fuming acids, high temperatures).

-

Limitations: Critically, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on such highly deactivated aromatic rings.[8] The Lewis acid catalyst (e.g., AlCl₃) may complex with the chlorine lone pairs, further deactivating the ring and rendering it unable to attack the weak electrophile generated in these reactions.

Reactivity Pathways Diagram

Caption: Key reactivity pathways for 1,4-dichloro-2-(chloromethyl)benzene.

Applications in Drug Development and Chemical Synthesis

1,4-Dichloro-2-(chloromethyl)benzene is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[1] Its value lies in its ability to introduce a specific, functionalized aromatic scaffold into a larger molecule during multi-step synthesis.

-

Pharmaceutical Synthesis: The 2,5-dichlorobenzyl group is a structural motif found in various development pipelines. The compound's isomer, 3,4-dichlorobenzyl chloride, is a key intermediate in the synthesis of the widely used antidepressant Sertraline, highlighting the importance of this class of reagents.[7] By analogy, 1,4-dichloro-2-(chloromethyl)benzene provides a scaffold for building novel molecular architectures to target a range of biological endpoints.

-

Agrochemicals and Dyes: It serves as a precursor in the synthesis of pesticides, herbicides, and specialty dyes.[6] The chlorine atoms contribute to the lipophilicity and metabolic stability of the final products, which are desirable properties in agrochemicals.

Safety, Handling, and Toxicology

Due to its high reactivity, 1,4-dichloro-2-(chloromethyl)benzene is a hazardous material and must be handled with stringent safety protocols.

Hazard Identification

| Hazard Class | Code | Statement | Pictogram |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosive) |

| Acute Toxicity (Oral) | R22 | Harmful if swallowed | GHS07 (Harmful) |

(Data sourced from Sigma-Aldrich and Guidechem)[4][6]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of exposure outside a fume hood, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, amines, and metals, as these can trigger vigorous or exothermic reactions.[9]

First Aid and Spill Response

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Response Workflow

Caption: Emergency workflow for managing a spill of 1,4-dichloro-2-(chloromethyl)benzene.

Conclusion

1,4-Dichloro-2-(chloromethyl)benzene is a high-value, versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and fine chemical industries. Its utility is centered on the electrophilic nature of its benzylic carbon, which allows for its facile incorporation into complex molecular scaffolds. However, its reactivity also renders it hazardous, demanding rigorous adherence to safety and handling protocols. A thorough understanding of its synthesis, reactivity, and safety profile, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

-

PubChem. 2,5-Dichlorobenzoyl chloride. National Center for Biotechnology Information.

-

Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

Thermo Fisher Scientific. 2,5-Dichlorobenzyl chloride, 97%.

-

Matrix Fine Chemicals. 1,4-DICHLORO-2-(CHLOROMETHYL)BENZENE | CAS 2745-49-5.

-

ChemBK. 1,4-Dichloro-2-(chloromethyl)benzene.

-

Sigma-Aldrich. 1,4-Dichloro-2-(chloromethyl)benzene.

-

PubChem. 2,5-Dichlorobenzyl chloride. National Center for Biotechnology Information.

-

Chemdiv. Compound 1,4-dichloro-2-(dichloromethyl)benzene.

-

ChemicalBook. 1,2-Dichloro-4-(chloromethyl)benzene.

-

Benchchem. 1,4-Dichloro-2,5-bis(trichloromethyl)benzene.

-

ECHEMI. 1,4-Dichloro-2-(trichloromethyl)benzene Formula.

-

ChemicalBook. 1,2-Dichloro-4-(chloromethyl)benzene - Safety Data Sheet.

-

PubChem. 1,4-Dichloro-2-(chloromethyl)-5-methylbenzene. National Center for Biotechnology Information.

-

Fisher Scientific. SAFETY DATA SHEET - a,a`-Dichloro-o-xylene.

-

VSNCHEM. 2,5-DICHLOROBENZYL CHLORIDE.

-

Benchchem. Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene.

-

Guidechem. 2,5-DICHLOROBENZYL CHLORIDE 2745-49-5 wiki.

-

ECHEMI. 1,4-Dichloro-2-(trichloromethyl)benzene SDS.

-

Benchchem. A Comparative Analysis of the Reactivity of 1-Chloro-2-(dichloromethyl)benzene and 1-Chloro-4-(dichloromethyl)benzene.

-

Fisher Scientific. SAFETY DATA SHEET - 2,4-Dichlorobenzyl chloride.

-

Chemsrc. 1,4-dichloro-2-(trichloromethyl)benzene | CAS#:10541-71-6.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Stenutz. 1,4-dichloro-2-methylbenzene.

-

Angene. The Versatility of 1,2-Dichloro-4-(chloromethyl)benzene in Modern Synthesis.

Sources

- 1. 2,5-Dichlorobenzyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 1,4-DICHLORO-2-(CHLOROMETHYL)BENZENE | CAS 2745-49-5 [matrix-fine-chemicals.com]

- 3. 2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dichloro-2-(chloromethyl)benzene | 2745-49-5 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. 1,2-Dichloro-4-(chloromethyl)benzene CAS#: 102-47-6 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2,5-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,5-dichlorobenzyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step protocols. This guide is intended to empower researchers to confidently identify and characterize this compound, ensuring the integrity of their synthetic pathways and final products.

Introduction: The Analytical Imperative for 2,5-Dichlorobenzyl Chloride

2,5-Dichlorobenzyl chloride (C₇H₅Cl₃) is a halogenated aromatic compound of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic chloride and a substituted aromatic ring, makes it a versatile building block for a variety of more complex molecules. The precise characterization of this starting material is paramount, as impurities or isomeric variants can have profound impacts on reaction outcomes, yields, and the purity of the final active pharmaceutical ingredient (API) or agrochemical.

This guide provides a detailed exploration of the core spectroscopic techniques used to elucidate the structure and confirm the identity of 2,5-dichlorobenzyl chloride. We will delve into the nuances of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, offering not just the data, but the expert interpretation necessary for unambiguous compound verification.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃ | |

| Molecular Weight | 195.5 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | |

| CAS Number | 2745-49-5 |

Mass Spectrometry (MS): Unveiling the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 2,5-dichlorobenzyl chloride, electron ionization (EI) is a common method that leads to characteristic fragmentation patterns, offering a molecular fingerprint.

Interpretation of the Mass Spectrum

The mass spectrum of 2,5-dichlorobenzyl chloride is characterized by a series of peaks that correspond to the molecular ion and its various fragments. The most abundant fragments observed in the GC-MS analysis are found at m/z 159, 161, and 123.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (195.5 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed. The relative abundance of isotopes ³⁵Cl and ³⁷Cl will result in M⁺, M+2, M+4, and M+6 peaks.

-

Base Peak (m/z 159/161): The base peak, the most intense signal in the spectrum, corresponds to the most stable fragment ion. For 2,5-dichlorobenzyl chloride, this is the dichlorotropylium ion, formed by the loss of the chlorine atom from the benzyl group. The presence of two chlorine atoms in this fragment results in a prominent isotopic cluster at m/z 159 and 161.

-

Fragment at m/z 123: This significant peak arises from the loss of a chlorine atom from the dichlorotropylium ion, resulting in a monochlorophenyl cation.

Predicted Fragmentation Pathway

Solubility of 2,5-Dichlorobenzyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dichlorobenzyl Chloride in Organic Solvents

Abstract

2,5-Dichlorobenzyl chloride (CAS No. 2745-49-5) is a pivotal intermediate in the synthesis of a multitude of compounds within the pharmaceutical, agrochemical, and dye industries.[1][2][3] A comprehensive understanding of its solubility in various organic solvents is a cornerstone of successful process development, enabling rational solvent selection for chemical reactions, optimizing purification through crystallization, and ensuring homogeneity in formulations. Publicly available quantitative solubility data for this compound is scarce. This guide, therefore, provides a three-pillared approach for the modern researcher: it elucidates the theoretical principles governing the solubility of 2,5-Dichlorobenzyl chloride based on its molecular structure, summarizes its known qualitative solubility profile, and presents a definitive, safety-conscious experimental protocol for its quantitative determination using the industry-standard isothermal shake-flask method.

Introduction: The Critical Role of a Key Synthetic Building Block

2,5-Dichlorobenzyl chloride, with the molecular formula C₇H₅Cl₃, is a substituted toluene derivative whose reactivity makes it an invaluable precursor in organic synthesis.[1] Its benzylic chloride moiety is highly susceptible to nucleophilic substitution, allowing for the facile introduction of the 2,5-dichlorobenzyl group into target molecules. This structural motif is integral to numerous active pharmaceutical ingredients (APIs) and potent agrochemicals.[1][3]

The success of any synthetic step involving this intermediate—from reaction kinetics to product isolation and purification—is fundamentally dictated by the choice of solvent. A poorly chosen solvent can lead to low yields, sluggish reactions, or complex purification challenges. Therefore, a deep, predictive understanding of the compound's solubility is not merely academic; it is a critical parameter for efficient, scalable, and reproducible chemical manufacturing. This guide provides the foundational knowledge and practical methodology required to master this essential property.

Physicochemical and Hazardous Properties

Before handling or use, a thorough understanding of the compound's physical properties and inherent hazards is mandatory.

Table 1: Physicochemical Properties of 2,5-Dichlorobenzyl Chloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2745-49-5 | [1][3][4] |

| Molecular Formula | C₇H₅Cl₃ | [3][4] |

| Molecular Weight | 195.47 g/mol | [3][4] |

| Appearance | Clear colorless to faintly yellow liquid/oil | [1][3][5] |

| Boiling Point | 121-124 °C @ 14 mmHg | [3][5][6] |

| Density | ~1.386 g/cm³ | [3][6] |

| Refractive Index | 1.574 - 1.576 |[3][6] |

Hazard Profile: 2,5-Dichlorobenzyl chloride is a hazardous substance and must be handled with extreme care.

-

Corrosivity: It is classified as causing severe skin burns and eye damage (Skin Corrosion, Category 1B).[4] Accidental contact can lead to serious chemical burns.

-

Lachrymator: The compound is a potent lachrymator, meaning its vapors are highly irritating to the eyes and mucous membranes, causing tearing and discomfort.[7][8]

-

Toxicity: It is harmful if swallowed.[7]

-

Moisture Sensitivity: Like many benzyl halides, it can slowly react with water (hydrolyze), which can affect its purity over time and potentially release hydrochloric acid.[7][8]

All handling must be performed within a certified chemical fume hood by personnel equipped with appropriate personal protective equipment (PPE).

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" provides an excellent predictive framework.[9]

The molecular structure of 2,5-Dichlorobenzyl chloride features a nonpolar benzene ring, which constitutes the bulk of its structure, and three polar carbon-chlorine (C-Cl) bonds. The molecule lacks hydrogen bond donor capabilities. This duality governs its solubility behavior:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring of 2,5-Dichlorobenzyl chloride allows for favorable van der Waals interactions (specifically, London dispersion forces) with nonpolar solvents. It is therefore predicted to be highly soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, DMSO): These solvents possess a significant dipole moment, which can engage in dipole-dipole interactions with the polar C-Cl bonds of the solute. Given the overall lipophilic nature of the solute, high solubility is expected in less polar aprotic solvents like dichloromethane and ethyl acetate. While solubility is also expected in more polar solvents like acetone and DMSO, it may be slightly lower.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. While 2,5-Dichlorobenzyl chloride cannot donate a hydrogen bond, the oxygen or nitrogen atoms in the solvent can act as hydrogen bond acceptors, and dipole-dipole interactions are possible. Solubility is expected, but the strong solvent-solvent hydrogen bonding networks may slightly reduce its capacity compared to optimal polar aprotic solvents.

-

Aqueous Immiscibility: The compound is consistently reported as being not miscible in water.[1][3][5][6] The large, nonpolar, hydrophobic benzene ring dominates the structure, making it energetically unfavorable for the molecule to break the strong hydrogen-bonding network of water.

Known Solubility Profile

As previously noted, specific quantitative solubility data for 2,5-Dichlorobenzyl chloride is not widely available in scientific literature. The following table summarizes the known qualitative data and provides expert predictions based on the theoretical principles discussed above.

Table 2: Qualitative Solubility of 2,5-Dichlorobenzyl Chloride

| Solvent | Solvent Type | Known or Predicted Solubility | Source / Justification |

|---|---|---|---|

| Water | Highly Polar Protic | Not Miscible / Insoluble | [1][3][5] |

| Hexane | Nonpolar | Expected to be Miscible | "Like dissolves like" principle |

| Toluene | Nonpolar (Aromatic) | Expected to be Miscible | "Like dissolves like" principle |

| Dichloromethane | Polar Aprotic | Expected to be Miscible | Good polarity match |

| Ethyl Acetate | Polar Aprotic | Expected to be Miscible | Good polarity match |

| Acetone | Polar Aprotic | Expected to be Miscible | Good polarity match |

| Ethanol | Polar Protic | Expected to be Miscible | Common organic solvent |

| Methanol | Polar Protic | Slightly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble |[5] |

Note: "Expected" solubility requires experimental verification via the protocol outlined in Section 5.0.

Experimental Protocol for Quantitative Solubility Determination

This section provides a robust, self-validating protocol for determining the equilibrium solubility of 2,5-Dichlorobenzyl chloride, based on the well-established isothermal shake-flask method.[10][11]

Objective & Principle

To determine the equilibrium solubility (as mass/volume, e.g., mg/mL) of 2,5-Dichlorobenzyl chloride in a range of selected organic solvents at a constant, defined temperature (e.g., 25 °C). The method involves agitating an excess of the solute with the solvent for a sufficient duration to reach thermodynamic equilibrium. The concentration of the solute in the resulting saturated solution is then quantified.

Materials & Equipment

-

Solute: 2,5-Dichlorobenzyl chloride (≥98% purity)

-

Solvents: Anhydrous grade solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol)

-

Glassware: Scintillation vials or flasks with PTFE-lined screw caps, volumetric flasks, pipettes

-

Equipment: Analytical balance (±0.1 mg), temperature-controlled orbital shaker, centrifuge, gas-tight syringes, 0.22 µm PTFE syringe filters

-

Analytical Instrument: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Gas Chromatography with a Flame Ionization Detector (GC-FID) for accurate quantification. Gravimetric analysis (evaporation of solvent) can be used as a less precise alternative.

CRITICAL SAFETY PROTOCOL

Due to the corrosive and lachrymatory nature of 2,5-Dichlorobenzyl chloride, all procedures must be conducted within a certified chemical fume hood.[4][7][12]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).

-

Emergency Readiness: Ensure immediate access to a safety shower and eyewash station. Have appropriate spill control materials (e.g., vermiculite or sand) available.

-

Waste Disposal: Dispose of all contaminated materials and solutions as hazardous waste according to institutional guidelines.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2,5-Dichlorobenzyl chloride to a series of vials (e.g., add ~2 g to a 20 mL vial). An excess is visually confirmed by the presence of undissolved liquid solute at the bottom of the vial throughout the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 10.0 mL) into each vial.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a consistent speed (e.g., 150 rpm) for at least 24 to 48 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed at the same constant temperature for 2-4 hours to allow the undissolved solute to settle. Alternatively, for faster separation, centrifuge the vials at a moderate speed.

-

Sampling: Carefully withdraw a small aliquot (e.g., 1-2 mL) of the clear supernatant using a gas-tight syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean, tared autosampler vial or volumetric flask. This step is critical to remove any micro-droplets of undissolved solute.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of 2,5-Dichlorobenzyl chloride.

-

Calculation: Calculate the original solubility in mg/mL or g/100 mL, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Workflow Diagram

Caption: Figure 1: Isothermal Shake-Flask Solubility Workflow

Application of Solubility Data in Drug Development & Synthesis

The quantitative data generated from the protocol above is directly applicable to several critical areas:

-

Reaction Solvent Selection: For synthetic reactions, a solvent that fully dissolves all reactants, including 2,5-Dichlorobenzyl chloride, is typically chosen to ensure a homogeneous reaction medium and maximize reaction rates.

-

Process Safety: Knowing the solubility limit prevents accidental creation of a supersaturated solution, which could lead to sudden, uncontrolled crystallization, posing safety and operational risks.

-

Crystallization Design: Purification by crystallization relies on differential solubility. An ideal solvent system is one in which the target compound (a product derived from 2,5-Dichlorobenzyl chloride) is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. Understanding the solubility of the starting material itself is crucial to ensure it doesn't co-crystallize with the product.

-

Formulation Development: In the agrochemical industry, active ingredients are often formulated as emulsifiable concentrates or solutions. Accurate solubility data in various organic solvents is essential for developing stable, effective, and commercially viable formulations.

Conclusion

While 2,5-Dichlorobenzyl chloride is a well-established synthetic intermediate, its quantitative solubility profile in organic solvents is not well-documented in public literature. Based on its molecular structure—a combination of a nonpolar aromatic core and polar C-Cl bonds—it is predicted to be highly soluble in a wide range of common nonpolar and polar aprotic organic solvents, with limited solubility in polar protic solvents like methanol and practical immiscibility in water. This guide provides the necessary theoretical background to predict its behavior and, more importantly, offers a detailed, safety-first experimental protocol for researchers to generate the precise, reliable quantitative data required for rigorous process development, optimization, and formulation in their respective fields.

References

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (Standard No. E1148-02). Retrieved from [Link]

-

Bergström, C. A., & Avdeef, A. (2019). <1236> SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

-

Chemdad. (n.d.). 2,5-DICHLOROBENZYL CHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzyl chloride. PubChem Compound Database. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

-

Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

-

Sdfine. (n.d.). 2,4-dichlorobenzyl chloride GHS Safety Data Sheet. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Reichardt, C. (2003). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Portal. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

Choudhary, A. (2019). An Overview on Common Organic Solvents and Their Toxicity. SciSpace. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2,5-DICHLOROBENZYL CHLORIDE | 2745-49-5 [chemicalbook.com]

- 3. 2,5-DICHLOROBENZYL CHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2745-49-5 CAS MSDS (2,5-DICHLOROBENZYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Mechanistic Action of 2,5-Dichlorobenzyl Chloride in Organic Synthesis

Abstract

2,5-Dichlorobenzyl chloride (α,2,5-trichlorotoluene) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the benzylic chloride, a functional group susceptible to a range of transformations. The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly modulates the electronic environment of the benzylic carbon, thereby influencing the kinetics and mechanisms of its reactions. This guide provides a comprehensive exploration of the core reaction mechanisms of 2,5-dichlorobenzyl chloride—namely nucleophilic substitution, Friedel-Crafts alkylation, and Grignard reagent formation—supported by field-proven insights, detailed experimental protocols, and mechanistic visualizations.

Introduction: The Structural and Electronic Profile of 2,5-Dichlorobenzyl Chloride

2,5-Dichlorobenzyl chloride, with the CAS Number 2745-49-5, is a substituted toluene derivative featuring a chloromethyl group and two chlorine atoms on the benzene ring.[1] The key to understanding its reactivity lies in the interplay between the benzylic position and the electronic effects of the ring substituents.

-

The Benzylic Position: The carbon atom attached to both the benzene ring and the chlorine leaving group is a benzylic carbon. This position is inherently reactive in nucleophilic substitution reactions because of the ability of the adjacent aromatic ring to stabilize either a developing positive charge in a carbocation intermediate (SN1 pathway) or the transition state (SN2 pathway).

-

Electronic Effects of Chloro Substituents: The two chlorine atoms on the aromatic ring are moderately deactivating due to their inductive electron-withdrawing effect (-I effect), which outweighs their weak resonance donating effect (+R effect). This net electron withdrawal has profound consequences for the reaction mechanisms at the benzylic carbon.

The Dichotomy of Nucleophilic Substitution: A Mechanistic Deep Dive (SN1 vs. SN2)

The primary mode of reaction for 2,5-dichlorobenzyl chloride is nucleophilic substitution. However, the choice between a unimolecular (SN1) or bimolecular (SN2) pathway is not arbitrary; it is a direct consequence of the substrate's electronic properties.

Causality: Why the SN2 Mechanism Prevails

Benzyl halides can readily undergo both SN1 and SN2 reactions. The SN1 mechanism proceeds through a discrete carbocation intermediate, while the SN2 mechanism involves a concerted, single-step process where the nucleophile attacks as the leaving group departs.[2]

The stability of the carbocation intermediate is the single most important factor for the SN1 pathway. For 2,5-dichlorobenzyl chloride, the formation of a benzylic carbocation is significantly disfavored. The two electron-withdrawing chlorine atoms inductively pull electron density away from the ring and, by extension, from the benzylic carbon. This effect destabilizes the positive charge of the putative carbocation, thereby increasing the activation energy for the SN1 pathway.

Kinetic studies on the solvolysis of a wide range of substituted benzyl chlorides have quantitatively demonstrated this relationship.[3][4] Hammett plots, which correlate reaction rates with substituent constants (σ), show a large negative reaction constant (ρ) for benzyl chlorides that react via an SN1 mechanism, indicating that electron-donating groups strongly accelerate the reaction.[5] Conversely, for substrates with electron-withdrawing groups, the reaction mechanism shifts towards SN2, which is less sensitive to the electronic stabilization of a carbocation and more dependent on steric factors and the electrophilicity of the carbon center.[6] The cumulative electron-withdrawing effect of two chlorine atoms makes the SN2 pathway the kinetically favored and dominant mechanism for 2,5-dichlorobenzyl chloride under typical nucleophilic conditions.

Mechanistic Visualization: SN2 Reaction Pathway

Caption: Concerted SN2 mechanism for 2,5-dichlorobenzyl chloride.

Experimental Protocol: Synthesis of 2,5-Dichlorobenzyl Cyanide (An SN2 Reaction)

This protocol describes a representative SN2 reaction, a common method for carbon chain extension.[7][8]

Materials:

-

2,5-Dichlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Ethanol (absolute)

-

Reflux condenser and heating mantle

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with sodium cyanide (1.1 equivalents) and absolute ethanol (100 mL). Stir the suspension for 15 minutes.

-

Substrate Addition: Dissolve 2,5-dichlorobenzyl chloride (1.0 equivalent) in 20 mL of absolute ethanol and add it dropwise to the stirring cyanide suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated sodium chloride. c. Evaporate the ethanol under reduced pressure using a rotary evaporator. d. Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude 2,5-dichlorobenzyl cyanide can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The successful formation of the nitrile product, confirmed by IR (C≡N stretch ~2250 cm⁻¹) and NMR spectroscopy, validates the occurrence of the SN2 substitution. The absence of significant elimination or hydrolysis byproducts under these anhydrous conditions confirms the protocol's integrity.

Friedel-Crafts Alkylation: Forging New Aryl-Aryl Bonds

2,5-Dichlorobenzyl chloride serves as an effective alkylating agent in Friedel-Crafts reactions, allowing for the formation of a C-C bond between its benzylic carbon and another aromatic ring.

Causality: Electrophile Generation and Reaction Control

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution.[9] The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile.[10] The Lewis acid coordinates to the chlorine atom of the chloromethyl group, polarizing the C-Cl bond and making it a better leaving group. This creates a species with significant carbocation character, [C₆H₃Cl₂-CH₂]⁺[AlCl₄]⁻, which is highly electrophilic.[11]

Key Experimental Considerations:

-

Catalyst Stoichiometry: Anhydrous AlCl₃ is crucial, as moisture will deactivate it. Stoichiometric amounts are often required.

-

Substrate Reactivity: The aromatic substrate being alkylated must not be strongly deactivated (e.g., nitrobenzene), as this will inhibit the reaction.[1]

-

Polyalkylation: The product, a substituted diphenylmethane, is often more reactive than the starting arene, leading to potential polyalkylation. This can be controlled by using a large excess of the arene to be alkylated.

Mechanistic Visualization: Friedel-Crafts Alkylation Workflow

Caption: Workflow for Friedel-Crafts alkylation.

Experimental Protocol: Synthesis of 2,5-Dichlorodiphenylmethane

This protocol describes the alkylation of benzene with 2,5-dichlorobenzyl chloride.[12]

Materials:

-

2,5-Dichlorobenzyl chloride

-

Benzene (anhydrous, large excess to serve as solvent and reactant)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous)

-

Standard glassware for inert atmosphere reaction, workup, and purification

Procedure:

-

Reaction Setup: In a fume hood, equip a three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure all glassware is flame-dried.

-

Reagent Charging: Charge the flask with anhydrous benzene (10 equivalents) and anhydrous AlCl₃ (1.2 equivalents). Cool the mixture in an ice bath to 0-5 °C.

-

Substrate Addition: Dissolve 2,5-dichlorobenzyl chloride (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the stirred, cooled AlCl₃/benzene mixture over 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

-